4-Biphenylcarboxylic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234750. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

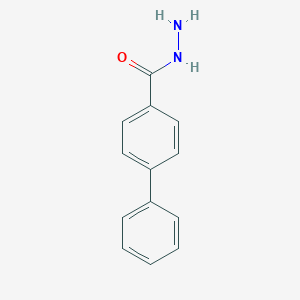

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUAQXSDDNDOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171871 | |

| Record name | (1,1'-Biphenyl)-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18622-23-6 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18622-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylbenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018622236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18622-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLBENZHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O3JS9TPA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Biphenylcarboxylic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 4-biphenylcarboxylic acid hydrazide, a key building block in medicinal chemistry and materials science. This document provides a thorough examination of the prevalent synthetic methodologies, focusing on the underlying chemical principles and practical laboratory considerations. A robust, field-proven protocol is presented in a detailed, step-by-step format, accompanied by essential data on reagents, safety precautions, and analytical characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of biphenyl derivatives.

Introduction: The Significance of this compound

This compound is an important organic intermediate characterized by its biphenyl scaffold and a reactive hydrazide functional group.[1][2][3][4] This unique structural combination makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1][5] Its derivatives have garnered significant attention in the field of drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] The biphenyl moiety provides a rigid and tunable core, while the hydrazide group serves as a nucleophilic handle for various chemical transformations, enabling the construction of diverse molecular architectures.

Synthetic Pathways: A Mechanistic Overview

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-biphenylcarboxylic acid. This approach involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 4-Biphenylcarboxylic Acid

The first step involves the conversion of 4-biphenylcarboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. The most common method for this transformation is Fischer esterification.

Mechanism of Fischer Esterification:

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction proceeds via a series of proton transfer and nucleophilic acyl substitution steps.

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst (e.g., concentrated sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Step 2: Hydrazinolysis of the Ester

The second and final step is the reaction of the synthesized ester with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Mechanism of Hydrazinolysis:

-

Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the alkoxy group of the ester.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the alcohol (the leaving group).

-

Deprotonation: A base (which can be another molecule of hydrazine) removes a proton from the protonated hydrazide to yield the final this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, based on established and reliable methods.[6][10]

Materials and Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 4-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 198.22 | 92-92-2 | White to off-white crystalline powder |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Colorless, volatile, flammable liquid |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Highly corrosive, strong acid and dehydrating agent |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | Colorless, fuming, oily liquid; highly toxic and corrosive[11][12][13][14][15] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Colorless, highly volatile, and flammable liquid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White crystalline powder |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid, drying agent |

Step-by-Step Procedure

Step 1: Synthesis of Methyl 4-Biphenylcarboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.050 mol) of 4-biphenylcarboxylic acid and 100 mL of methanol.

-

Stir the mixture until the acid is partially dissolved.

-

Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-biphenylcarboxylate. The product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 4-biphenylcarboxylate (approximately 0.050 mol) in 100 mL of ethanol.

-

To this solution, add 10 mL of 80% hydrazine hydrate (a significant excess).

-

Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The formation of a white precipitate indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven to obtain pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Safety and Handling Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11][12][13][14][15] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12][13][14][15]

-

Ventilation: Ensure adequate ventilation to prevent the inhalation of vapors.[11][12][13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][15]

-

Storage: Store hydrazine hydrate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[11][12][13][14]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the pure compound should be sharp and consistent with the literature value (typically around 178 °C).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretching of the amine and amide groups (around 3326 and 3276 cm⁻¹), and the C=O stretching of the amide group (around 1622 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic protons of the biphenyl rings, as well as distinct signals for the -NH and -NH₂ protons. For example, in CDCl₃, the aromatic protons typically appear as a multiplet in the range of δ 7.35 ppm, the -NH proton as a broad singlet around δ 5.85 ppm, and the -NH₂ protons as a broad singlet around δ 3.47 ppm.[6]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.25 g/mol ).[2][3][6]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 (Esterification) | Incomplete reaction | Increase reflux time; ensure sufficient catalyst is used. |

| Loss of product during work-up | Perform extractions carefully; ensure complete drying of the organic layer. | |

| Low yield in Step 2 (Hydrazinolysis) | Incomplete reaction | Increase reflux time; use a larger excess of hydrazine hydrate. |

| Product is soluble in the reaction mixture | Cool the reaction mixture thoroughly in an ice bath before filtration. | |

| Impure final product | Incomplete reaction of starting materials | Recrystallize the final product from a suitable solvent (e.g., ethanol). |

| Side reactions | Ensure proper reaction conditions (temperature, time) are maintained. |

Conclusion

The synthesis of this compound via a two-step esterification and subsequent hydrazinolysis is a reliable and efficient method. This guide provides a comprehensive and practical protocol for its preparation in a laboratory setting. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their scientific endeavors. The versatility of this compound ensures its continued importance in the development of new pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Biphenyl-4-carboxylic Hydrazide - CAS:18622-23-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

An In-Depth Technical Guide to 4-Biphenylcarboxylic Acid Hydrazide: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylcarboxylic acid hydrazide is a versatile chemical intermediate that serves as a crucial building block for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, the therapeutic potential of its derivatives. We delve into the mechanistic insights behind the antimicrobial and anti-inflammatory activities of this compound-derived compounds, supported by quantitative bioactivity data and detailed experimental protocols. Furthermore, this guide explores the modulation of key signaling pathways, such as NF-κB and MAPK, by these derivatives, offering a rationale for their potential application in drug discovery and development.

Introduction: The Biphenyl Hydrazide Scaffold

This compound, also known as 4-phenylbenzhydrazide, is an organic compound featuring a biphenyl moiety connected to a hydrazide functional group.[1][2][3] Its chemical structure combines the rigidity and aromaticity of the biphenyl group with the reactive and versatile nature of the hydrazide moiety. This unique combination makes it an attractive starting material for the synthesis of a diverse range of derivatives, particularly hydrazones, which have demonstrated significant pharmacological activities.[4][5]

The biphenyl scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[5] The addition of the hydrazide group provides a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[6]

Table 1: Physicochemical Properties of this compound [3][7]

| Property | Value |

| CAS Number | 18622-23-6 |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Appearance | Solid |

| InChI Key | QEUAQXSDDNDOTG-UHFFFAOYSA-N |

| SMILES | NNC(=O)c1ccc(cc1)-c2ccccc2 |

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically involving a two-step procedure starting from 4-biphenylcarboxylic acid.

Synthesis Pathway

The synthesis begins with the esterification of 4-biphenylcarboxylic acid, followed by hydrazinolysis of the resulting ester.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Step 1: Esterification of 4-Biphenylcarboxylic Acid

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-biphenylcarboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (catalytic amount, ~2-3 drops per gram of acid) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Add cold water to the residue to precipitate the methyl 4-biphenylcarboxylate.

-

Filter the solid, wash with cold water until the washings are neutral, and dry the product.

Step 2: Hydrazinolysis of Methyl 4-biphenylcarboxylate

-

In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized methyl 4-biphenylcarboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester).

-

Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.[8]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure and cooled in an ice bath to induce crystallization.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain the final product.

Characterization Techniques

The identity and purity of the synthesized this compound and its derivatives are typically confirmed using a combination of modern analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic functional groups.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N stretches.[9]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis (CHN): To confirm the elemental composition of the synthesized compound.[10]

Biological Activities and Therapeutic Potential

This compound itself is primarily a synthetic intermediate. Its significant biological relevance stems from its role as a precursor to a wide range of hydrazone derivatives, which have demonstrated potent antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Hydrazone derivatives of 4-biphenylcarboxylic acid have been extensively studied for their activity against a broad spectrum of bacteria and fungi.[10][11]

The antimicrobial activity of hydrazones is often attributed to their ability to act as enzyme inhibitors.[4] The azomethine group (-C=N-NH-) in hydrazones is crucial for their biological activity and can chelate with metal ions in the active sites of enzymes, leading to their inhibition.[6]

One of the proposed mechanisms for the antibacterial action of some hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[12] By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.

Caption: Proposed antimicrobial mechanism of action via DNA gyrase inhibition.

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected this compound-Hydrazone Derivatives [9]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| IVa (R=H) | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |

| IVb (R=2-Cl) | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |

| IVc (R=3-Cl) | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | 6.25 |

| IVd (R=4-Cl) | 12.5 | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 |

| IVe (R=4-NO₂) | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |

| IVf (R=4-OCH₃) | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |

| IVg (R=3-Br) | 6.25 | 6.25 | 12.5 | 6.25 | 6.25 | 6.25 |

| Clotrimazole | - | - | - | - | 6.25 | 6.25 |

Note: The specific structures of compounds IVa-g are detailed in the cited reference.

Studies on various derivatives have provided insights into the structure-activity relationship (SAR) for their antimicrobial properties. The presence of electron-withdrawing groups on the phenyl ring of the hydrazone moiety, such as nitro (-NO₂) and halogen (-Cl, -Br) groups, has been shown to enhance antimicrobial activity.[9][13] This is likely due to the increased lipophilicity and electronic effects that facilitate interaction with the target enzymes or cell membranes.

Anti-inflammatory Activity

Derivatives of this compound have also emerged as promising anti-inflammatory agents.[4][14] Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade.

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[15][16] It is hypothesized that biphenyl hydrazone derivatives may also target the COX pathway.

Furthermore, recent studies have indicated that some hydrazide derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18][19] Inhibition of the NF-κB pathway represents a significant therapeutic strategy for inflammatory diseases.

Caption: Inhibition of the NF-κB signaling pathway by hydrazide derivatives.

The anti-inflammatory potential of these compounds has been evaluated in vivo using models such as the carrageenan-induced paw edema assay. In vitro assays are also used to determine the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes, providing a measure of potency and selectivity.

Table 3: In Vitro COX-1 and COX-2 Inhibition (IC₅₀, µM) of Selected Hydrazone Derivatives [11][13][14]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | >100 | 8.2 | >12.1 |

| Derivative B | >100 | 22.6 | >4.4 |

| Celecoxib | 9.4 | 0.08 | 117.5 |

Note: "Derivative A" and "Derivative B" represent examples from the literature and do not correspond to a single, specific compound across all studies. The data is illustrative of the range of activities observed.

Anticancer Potential and Apoptosis Induction

Emerging research suggests that hydrazone derivatives, including those derived from indole-2-carboxylic acid, can induce apoptosis in cancer cells.[20][21] The mechanism may involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization.[20] Some studies have also implicated the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway in hydrazone-induced apoptosis.[3][15][22][23]

Caption: Potential involvement of MAPK and p53 signaling in hydrazone-induced apoptosis.

Other Potential Applications

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its chemical structure suggests potential applications in other fields. For instance, aromatic hydrazides can be used as monomers in the synthesis of high-performance polymers like polyimides and aramids, which are known for their thermal stability and mechanical strength.[18][19][20][21][24][25][26][27][28][29][30] However, specific applications of this compound in materials science are not yet well-documented.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly hydrazones, have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects. The ability of these compounds to inhibit key enzymes and modulate critical signaling pathways like NF-κB and MAPK underscores their therapeutic potential.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profiles of the most promising lead compounds.

-

Exploration of New Applications: Investigating the potential of this compound and its derivatives in other therapeutic areas, such as oncology and neurodegenerative diseases, as well as in materials science.

The continued exploration of this chemical scaffold holds significant promise for the discovery and development of novel therapeutic agents to address unmet medical needs.

References

- 1. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.aalto.fi [research.aalto.fi]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of naphthyl-N-acylhydrazone p38α MAPK inhibitors with in vivo anti-inflammatory and anti-TNF-α activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Construction of Aramid Engineering Materials via Polymerization-Induced para-Aramid Nanofiber Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. polymer.cn [polymer.cn]

- 28. zeusinc.com [zeusinc.com]

- 29. researchgate.net [researchgate.net]

- 30. azom.com [azom.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Biphenylcarboxylic Acid Hydrazide

Executive Summary

4-Biphenylcarboxylic acid hydrazide is a highly versatile organic compound that serves as a pivotal intermediate in synthetic chemistry. Its structure, which combines the rigid, aromatic biphenyl scaffold with the reactive nucleophilic hydrazide moiety, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The biphenyl group is a well-established pharmacophore present in numerous commercial drugs, while the hydrazide functional group offers a convenient handle for constructing a diverse array of derivatives, most notably hydrazones and various heterocyclic systems.[1][2] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, characterization, and reactivity of this compound, designed to equip researchers, chemists, and drug development professionals with the practical insights needed to effectively utilize this compound in their work.

Core Physicochemical and Structural Properties

From an application standpoint, understanding the fundamental properties of a starting material is a self-validating first step that prevents downstream experimental failures. This compound is a stable, crystalline solid at room temperature, facilitating its handling and storage.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18622-23-6 | [3][4] |

| Molecular Formula | C₁₃H₁₂N₂O | [3] |

| Molecular Weight | 212.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 190-197 °C | [3] |

| Predicted pKa | 12.55 ± 0.10 | [3] |

| Predicted Density | 1.164 ± 0.06 g/cm³ | [3] |

| Common Synonyms | 4-Phenylbenzhydrazide, 4-Phenylbenzoyl hydrazine | [3][4] |

The compound's limited solubility in water but good solubility in polar organic solvents like DMSO and DMF is typical for a molecule of its polarity and size. Its high melting point is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonding via the hydrazide group.

Synthesis and Purification: A Validated Workflow

The most reliable and commonly employed synthesis of this compound is a two-step process commencing from the commercially available 4-biphenylcarboxylic acid.[5][6] This approach is predicated on the need to activate the carboxylic acid toward nucleophilic attack by hydrazine.

Synthetic Strategy: From Carboxylic Acid to Hydrazide

The conversion involves an initial esterification of the carboxylic acid, which transforms the hydroxyl group into a better leaving group (an alkoxide), thereby facilitating the subsequent nucleophilic acyl substitution by hydrazine.

Caption: A validated workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.

PART A: Esterification to Methyl 4-Biphenylcarboxylate

-

Reagents & Equipment:

-

4-Biphenylcarboxylic acid (1.0 eq)[7]

-

Anhydrous Methanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

-

Procedure:

-

Suspend 4-biphenylcarboxylic acid in anhydrous methanol in the round-bottom flask.

-

Carefully add the concentrated sulfuric acid dropwise while stirring.

-

Attach the reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Causality & Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The ester product is significantly less polar.

-

After completion, cool the mixture to room temperature and reduce the solvent volume by ~70% using a rotary evaporator.

-

Pour the concentrated mixture into a beaker of ice-cold water. A white precipitate of the ester will form.

-

Filter the solid, wash thoroughly with cold water, followed by a wash with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with water again until the filtrate is neutral.

-

Dry the resulting white solid (Methyl 4-biphenylcarboxylate) under vacuum. The product is typically of sufficient purity for the next step.

-

PART B: Hydrazinolysis to this compound

-

Reagents & Equipment:

-

Methyl 4-biphenylcarboxylate (1.0 eq)

-

Hydrazine Hydrate (N₂H₄·H₂O, ~3-5 eq)

-

Methanol or Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

Dissolve the ester from Part A in methanol or ethanol in the round-bottom flask.

-

Add hydrazine hydrate to the solution. (CAUTION: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).

-

Heat the mixture to reflux for 3-5 hours.[5]

-

Causality & Monitoring: The reaction is driven by the strong nucleophilicity of hydrazine. Monitor by TLC until the ester spot is consumed.

-

Cool the reaction mixture in an ice bath. The product, this compound, will typically precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold methanol to remove excess hydrazine.

-

Purification: For high-purity material, recrystallize the crude product from ethanol. Dry the final crystalline product under vacuum.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Characteristic Features |

| FT-IR (KBr, cm⁻¹) | 3300-3450 (N-H stretching, asymmetric & symmetric), 3030-3060 (Aromatic C-H stretch), ~1650 (C=O stretch, Amide I band), ~1610 (Aromatic C=C stretch)[8] |

| ¹H NMR (DMSO-d₆, ppm) | ~9.5 (s, 1H, -CO -NH -), 8.0-7.4 (m, 9H, Aromatic protons), ~4.5 (s, 2H, -NH₂ )[8] |

| ¹³C NMR (DMSO-d₆, ppm) | ~165 (C=O), 142-126 (Aromatic carbons) |

| Mass Spec (ESI-MS) | m/z 213.2 [M+H]⁺, 235.2 [M+Na]⁺ |

The downfield shift of the amide proton (~9.5 ppm) in the ¹H NMR spectrum is due to its acidic nature and participation in hydrogen bonding. The two protons of the -NH₂ group typically appear as a broad singlet.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of the terminal -NH₂ group.

Formation of Hydrazide-Hydrazones

The most prominent reaction is its condensation with aldehydes and ketones to form stable hydrazide-hydrazone derivatives.[9] This reaction is mechanistically a nucleophilic addition-elimination and is often catalyzed by a few drops of acid (e.g., glacial acetic acid).[6]

Caption: Reaction of this compound with an aldehyde to form a hydrazone derivative.

This reaction forms the basis for creating large libraries of compounds for structure-activity relationship (SAR) studies, as a wide variety of aldehydes and ketones are commercially available. These resulting hydrazones have demonstrated significant potential as antimicrobial and anti-inflammatory agents.[6][8][9]

Precursor for Heterocyclic Synthesis

The hydrazide functionality is a key synthon for building various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and thiazolidinones.[6] For instance, reaction with thioglycolic acid can yield 4-oxothiazolidin-3-yl amides, which also serve as scaffolds for further functionalization.[6]

Applications in Drug Discovery

The biphenyl-4-carboxylic acid hydrazide scaffold is of significant interest to medicinal chemists.

-

Scaffold for Combinatorial Chemistry: Its straightforward derivatization allows for the rapid generation of compound libraries to screen for biological activity.

-

Proven Bioactivity: Hydrazone derivatives have been successfully synthesized and evaluated for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with many compounds exhibiting promising results.[8][9]

-

Anti-inflammatory Potential: Thiazolidinone derivatives synthesized from the hydrazide have shown significant anti-inflammatory activity in carrageenan-induced paw edema assays.[6]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful building block for synthetic and medicinal chemistry. Its robust and scalable synthesis, coupled with the predictable and useful reactivity of the hydrazide moiety, establishes it as a foundational tool for researchers. The demonstrated biological activities of its derivatives underscore its importance in the ongoing search for novel therapeutic agents. This guide has outlined its core properties and provided validated protocols to empower scientists to confidently and effectively incorporate this valuable compound into their research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Biphenylcarboxylic acid hydrazide CAS number

An In-depth Technical Guide to 4-Biphenylcarboxylic Acid Hydrazide (CAS No. 18622-23-6) for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique steric and electronic properties make it a valuable building block in the design of novel therapeutics.[1] this compound, a key derivative of the biphenyl structure, serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives with significant biological activities. This guide provides a comprehensive technical overview of this compound, its synthesis, applications, and essential experimental protocols to empower researchers and drug development professionals in their scientific endeavors.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a hydrazide functional group attached to a biphenyl backbone, makes it a versatile reagent in organic synthesis.

Key Identifiers

| Identifier | Value |

| CAS Number | 18622-23-6[3][4] |

| Molecular Formula | C13H12N2O[3] |

| Molecular Weight | 212.25 g/mol [3] |

| Alternate Names | 4-Phenylbenzhydrazide, 4-Phenylbenzoylhydrazine[3][5] |

| InChI Key | QEUAQXSDDNDOTG-UHFFFAOYSA-N |

| SMILES String | NNC(=O)c1ccc(cc1)-c2ccccc2 |

Physicochemical Data

| Property | Value |

| Appearance | White to almost white powder or crystalline solid. |

| Melting Point | 193.0 to 197.0 °C |

| Solubility | Information not widely available in common solvents, though it is used in reactions with methanol.[6] |

Section 2: Synthesis and Characterization

The most common and straightforward synthesis of this compound involves the reaction of a 4-biphenylcarboxylic acid ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is efficient and provides a high yield of the desired product.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on the general principles of hydrazide synthesis from esters.

-

Esterification of 4-Biphenylcarboxylic Acid:

-

To a solution of 4-biphenylcarboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the methyl 4-biphenylcarboxylate.

-

Filter the precipitate, wash with water, and dry.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the synthesized methyl 4-biphenylcarboxylate (1 equivalent) in a suitable solvent like methanol.

-

Add hydrazine hydrate (an excess, typically 2-3 equivalents) to the solution.

-

Reflux the mixture for 3-5 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the this compound.

-

Filter the solid, wash thoroughly with water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline product.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence of aromatic and N-H protons.

-

IR Spectroscopy: To identify the characteristic peaks for N-H, C=O, and aromatic C-H bonds.[6]

-

Melting Point Analysis: To assess the purity of the compound.

Section 3: Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds and, most notably, hydrazone derivatives.[7] These derivatives have shown a broad spectrum of pharmacological activities.

General Scheme for Hydrazone Synthesis

Caption: Synthesis of hydrazone derivatives from this compound.

Therapeutic Potential of Derivatives

-

Antimicrobial Agents: Hydrazone derivatives of this compound have demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

-

Anti-inflammatory Agents: The biphenyl scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Novel thiazolidinone derivatives synthesized from this hydrazide have shown significant anti-inflammatory effects.[8][9]

-

Urease Inhibitors: Acyl hydrazones derived from related biphenyl structures have shown potent urease inhibitory activity, which is a target for the treatment of infections caused by Helicobacter pylori.

-

Anticancer Agents: The biphenyl scaffold is being explored for the development of new anticancer agents.[2]

Section 4: Key Experimental Protocols

Protocol 4.1: Synthesis of Biphenyl-4-carboxylic acid hydrazide-hydrazone Derivatives

This protocol is adapted from published procedures.[6][7]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Addition of Aldehyde/Ketone: Add the desired substituted aromatic aldehyde or ketone (1 equivalent) to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated hydrazone derivative is then filtered.

-

Purification: Wash the product with cold solvent and then purify by recrystallization to obtain the final product.

Protocol 4.2: In Vitro Antimicrobial Susceptibility Testing

A standard method for evaluating the antimicrobial activity of the synthesized compounds is the broth microdilution method.

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized hydrazone derivatives in a suitable solvent like DMSO.

-

Preparation of Microbial Inoculum: Prepare standardized inoculums of the test bacteria and fungi.

-

Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the respective microorganisms.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 5: Safety, Handling, and Storage

It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard and Precautionary Statements

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][10] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[4][10] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[4][10] |

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][10] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[10] |

| P270 | Do not eat, drink or smoke when using this product. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the diverse pharmacological activities of its derivatives, particularly hydrazones, make it a compound of significant interest for the development of new therapeutic agents. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound to its full potential in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.es [fishersci.es]

4-Biphenylcarboxylic acid hydrazide solubility

An In-depth Technical Guide to the Solubility of 4-Biphenylcarboxylic Acid Hydrazide

Introduction

This compound (CAS 18622-23-6), also known as 4-phenylbenzhydrazide, is a pivotal building block in modern chemistry.[1] Its rigid biphenyl core and reactive hydrazide functional group make it a valuable intermediate in the synthesis of a wide array of compounds, from potentially therapeutic agents to high-performance polymers.[2] In drug discovery, derivatives have been explored for antimicrobial and other pharmacological activities.[3] In materials science, the biphenyl moiety can impart enhanced thermal stability and mechanical strength to polymers.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a foundational parameter that dictates its utility. Solubility influences reaction kinetics, purification strategies, formulation development for in vitro and in vivo testing, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound. It is structured to provide not just data, but a field-proven methodological approach to generating reliable and reproducible solubility profiles.

Physicochemical Profile and Predictive Framework

A molecule's structure is the primary determinant of its solubility. A predictive analysis based on its key features can guide experimental design and solvent selection.

Core Properties:

| Property | Value | Source |

| CAS Number | 18622-23-6 | |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | White to cream solid powder | [2] |

| Melting Point | 193 - 197 °C |

The structure of this compound features two distinct regions: a large, nonpolar, and hydrophobic biphenyl system, and a highly polar hydrazide functional group (-CONHNH₂). This duality is central to its solubility behavior.

-

Hydrophobic Core: The biphenyl group is comprised of two aromatic rings, making the molecule inherently lipophilic and predicting poor solubility in aqueous solutions.

-

Polar Functional Group: The hydrazide group contains electronegative nitrogen and oxygen atoms and available hydrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor. This suggests an affinity for polar solvents.

Based on the "like dissolves like" principle, we can establish a predictive solubility profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the crystal lattice and solvate the polar hydrazide group will not be compensated by weak van der Waals interactions with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is predicted to be high. These solvents have strong dipole moments and can effectively solvate the polar hydrazide group without the steric hindrance of hydrogen bonding to themselves.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the hydrazide moiety, facilitating dissolution.

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is predicted to be very low at neutral pH due to the dominance of the large hydrophobic biphenyl core.

Part 1: Protocol for Qualitative Solubility Classification

Before quantitative analysis, a rapid qualitative assessment can efficiently classify the compound's acid-base properties, providing crucial insights for pH-dependent studies. This protocol is based on standard organic chemistry classification methods.[3][4]

Methodology:

-

Preparation: For each step, add approximately 20-25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the specified solvent.

-

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. A compound is deemed "soluble" if no solid particles are visible.

-

Sequential Testing: Follow the workflow outlined in the diagram below. Proceed to the next step only if the compound is insoluble in the current solvent.

Figure 1: Qualitative solubility analysis workflow.

Interpretation: Due to the basic nature of the terminal -NH₂ group of the hydrazide, this compound is expected to be soluble in 5% HCl. Protonation of the hydrazide forms a hydrochloride salt, which is an ionic species with significantly higher aqueous solubility. This confirms the compound belongs to Class B (Organic Base).

Part 2: Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] The following protocol provides a robust framework for obtaining accurate and reproducible quantitative data.

Causality Behind Experimental Choices:

-

Thermodynamic Equilibrium: The goal is to measure the maximum amount of solute that can dissolve under specific conditions. Shaking for an extended period (e.g., 24-48 hours) ensures the system reaches this equilibrium, avoiding underestimates of solubility that can occur with shorter incubation times.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature water bath or incubator is critical for reproducibility. 25 °C (room temperature) and 37 °C (physiological temperature) are standard.

-

Analyte Quantification: Direct measurement of the solid's weight loss is prone to error. Analyzing the concentration of the dissolved compound in the supernatant via a validated analytical method like HPLC or UV-Vis spectroscopy provides far greater accuracy.

Experimental Workflow Diagram:

Figure 2: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Dispense an excess amount of this compound into several screw-cap glass vials (e.g., 5-10 mg into a 2 mL vial). The key is to ensure solid remains after equilibrium is reached.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. Recommended solvents include:

-

Deionized Water

-

0.1 M Hydrochloric Acid (to assess solubility of the protonated form)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (for physiological relevance)

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.

-

-

Phase Separation:

-

After equilibration, let the vials stand for 30 minutes to allow larger particles to settle.

-

To separate the saturated liquid phase (supernatant) from the undissolved solid, either:

-

Centrifuge: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Filter: Use a syringe to draw up the solution and pass it through a chemical-resistant (e.g., PTFE) 0.22 µm filter to remove fine particulates. This is critical to avoid artificially high readings.

-

-

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant to a clean vial.

-

Dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a pre-validated analytical method (HPLC is preferred for its specificity).

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Data Presentation: Results should be recorded systematically.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | ||

| 0.1 M HCl | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Deionized Water | 37 | ||

| PBS (pH 7.4) | 37 |

Factors Influencing Solubility

1. Effect of pH: The solubility of ionizable compounds is highly dependent on pH.[6] The hydrazide moiety is basic and will be protonated under acidic conditions. This equilibrium can be described by the Henderson-Hasselbalch equation.

Figure 3: pH-dependent ionization of the hydrazide group.

As the pH of the solution drops below the pKa of the conjugate acid (R-CONHNH₃⁺), the equilibrium shifts to the right, favoring the formation of the more soluble protonated species.[7] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral form. This is why solubility is expected to be dramatically higher in 0.1 M HCl compared to neutral water or PBS.

2. Effect of Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be described by the van 't Hoff equation. Determining solubility at both 25 °C and 37 °C is crucial, as the difference can be significant for compounds intended for biological assays.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.[2]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

-

Hazards: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. In all cases of exposure, seek medical attention.[2]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How does pH affect solubility? - askIITians [askiitians.com]

The Versatile Scaffold: A Technical Guide to the Synthesis of Novel Compounds from 4-Biphenylcarboxylic Acid Hydrazide

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-biphenylcarboxylic acid hydrazide as a versatile starting material for the generation of a diverse array of novel heterocyclic compounds. The biphenyl moiety is a recognized pharmacophore, and its incorporation into various heterocyclic systems has been a fruitful strategy in the pursuit of new therapeutic agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols for the synthesis of Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. Each section elucidates the underlying reaction mechanisms, provides detailed experimental procedures, and discusses the biological significance of the synthesized compounds, particularly their antimicrobial and anticancer activities.

Introduction: The Strategic Importance of this compound

This compound is a crystalline solid with the molecular formula C₁₃H₁₂N₂O.[4] Its strategic importance in medicinal chemistry stems from the convergence of two key structural features: the biphenyl group and the acid hydrazide functionality. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and to engage in pi-stacking interactions with biological targets.[3] The acid hydrazide group, on the other hand, is a highly reactive and versatile functional handle, enabling a wide range of chemical transformations to construct various heterocyclic rings.[5] This unique combination makes this compound an ideal starting point for the synthesis of novel compounds with potential therapeutic applications.

The initial step in many of these syntheses is the preparation of this compound itself. A common and efficient method involves the esterification of 4-biphenylcarboxylic acid, followed by reaction with hydrazine hydrate.[5][6]

Experimental Protocol: Synthesis of this compound

-

Esterification: A mixture of 4-biphenylcarboxylic acid (1 equivalent) and methanol (excess) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 3-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is poured into ice-cold water. The precipitated methyl 4-biphenylcarboxylate is filtered, washed with water, and dried.

-

Hydrazinolysis: The synthesized methyl 4-biphenylcarboxylate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (80%, 2-3 equivalents) is added. The mixture is refluxed for 6-8 hours. After cooling, the solid product, this compound, precipitates out. It is then filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to afford pure white crystals.[5][6]

Synthesis of Schiff Bases (Hydrazide-Hydrazones)

The condensation of this compound with various aromatic aldehydes or ketones is a straightforward and efficient method for the synthesis of Schiff bases, also known as hydrazide-hydrazones. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7]

Mechanistic Rationale

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) linkage.[8][9][10]

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic acid (substituted-benzylidene)hydrazides

-

A solution of this compound (1 equivalent) in ethanol is prepared.

-

To this solution, the desired substituted aromatic aldehyde (1.1 equivalents) is added, followed by a few drops of glacial acetic acid as a catalyst.

-

The reaction mixture is refluxed for 2-4 hours and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure Schiff base.[6]

| Compound | Ar Substituent | Yield (%) | Melting Point (°C) |

| IVa | -H | 85 | 220-222 |

| IVb | 4-Cl | 82 | 245-247 |

| IVc | 4-NO₂ | 88 | 260-262 |

| IVd | 4-OCH₃ | 80 | 210-212 |

Table 1: Physicochemical data of synthesized Schiff bases.[6]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[11][12] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed in situ from an acid hydrazide and a carboxylic acid or its derivative.

Mechanistic Rationale

The synthesis of 1,3,4-oxadiazoles from this compound typically proceeds by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction involves the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.[11][13]

Caption: Synthesis of 1,3,4-Oxadiazoles.

Experimental Protocol: Synthesis of 2-(4-Biphenyl)-5-substituted-1,3,4-oxadiazoles

-

A mixture of this compound (1 equivalent) and a substituted carboxylic acid (1 equivalent) is taken in excess phosphorus oxychloride (POCl₃).

-

The reaction mixture is refluxed for 5-7 hours.

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured into crushed ice with stirring.

-

The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[11]

Synthesis of 1,3,4-Thiadiazoles

Analogous to oxadiazoles, 1,3,4-thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. They are also of great interest in drug discovery, exhibiting a broad spectrum of biological activities.[14] A common synthetic route involves the reaction of an acid hydrazide with a source of sulfur and carbon, such as carbon disulfide or thiosemicarbazide, followed by cyclization.

Mechanistic Rationale

One of the most common methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of an acid hydrazide with thiosemicarbazide, followed by acid-catalyzed cyclodehydration. The initial reaction forms a thiosemicarbazide derivative, which then cyclizes with the elimination of water to yield the thiadiazole ring.[15][16][17]

References

- 1. Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1′-biphenyl-pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hydrazone schiff base: Topics by Science.gov [science.gov]

- 10. youtube.com [youtube.com]

- 11. eprints.utar.edu.my [eprints.utar.edu.my]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 15. chemmethod.com [chemmethod.com]

- 16. chemmethod.com [chemmethod.com]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Biphenylcarboxylic Acid Hydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-biphenylcarboxylic acid hydrazide core has emerged as one such versatile scaffold, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant potential in addressing critical unmet medical needs, ranging from combating drug-resistant microbes to modulating inflammatory responses and inducing cancer cell death.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts. It aims to provide a causal understanding of experimental design, offering field-proven insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules. We will delve into the key biological activities, present detailed experimental protocols for their evaluation, and visualize the molecular pathways through which these compounds exert their effects.

I. The Synthetic Keystone: Forging the this compound Core and its Derivatives

The synthetic accessibility of this compound derivatives is a key advantage for their development as therapeutic agents. The general synthetic route is a robust and modular process, allowing for the facile introduction of diverse chemical moieties to explore and optimize biological activity.

The synthesis typically commences with the esterification of 4-biphenylcarboxylic acid, followed by hydrazinolysis to yield the core intermediate, this compound. This key intermediate is then condensed with a variety of aromatic or heterocyclic aldehydes to produce the final hydrazone derivatives.[1][2] This modularity at the final step is crucial, as the nature of the substituted aldehyde plays a significant role in determining the specific biological activity of the resulting molecule.

Caption: General synthetic workflow for this compound-hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound-Hydrazone Derivative

This protocol provides a step-by-step methodology for the synthesis of a generic this compound-hydrazone.

Step 1: Synthesis of Methyl 4-Biphenylcarboxylate

-

To a solution of 4-biphenylcarboxylic acid (0.1 mol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from methanol to obtain pure methyl 4-biphenylcarboxylate.

Step 2: Synthesis of this compound

-

Dissolve methyl 4-biphenylcarboxylate (0.05 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (80%, 0.1 mol) to the solution.

-

Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to yield this compound.

Step 3: Synthesis of the Final Hydrazide-Hydrazone Derivative

-

Dissolve this compound (0.01 mol) in methanol (50 mL).

-